Bienvenue dans la boutique en ligne BenchChem!

5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile

Lipophilicity Permeability Physicochemical property

Choose this compound for its unique 3-methylbenzoyl group, which adds ~0.3–0.4 log P and 14 Da vs. the des-methyl analog, crucially altering lipophilicity, metabolic stability, and target engagement. The piperazine-oxazole-carbonitrile core delivers nanomolar sigma-1 (Ki = 15 nM) and M1-preferring muscarinic (M1 Ki = 32 nM; 6.75‑fold selectivity over M2) binding. Directly aligned with PDE4 inhibitor Markush claims (US8637559B2), it is the definitive intermediate for advancing CNS/inflammation programs without risking SAR inconsistency.

Molecular Formula C22H20N4O2
Molecular Weight 372.428
CAS No. 946308-03-8
Cat. No. B2483761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
CAS946308-03-8
Molecular FormulaC22H20N4O2
Molecular Weight372.428
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4)C#N
InChIInChI=1S/C22H20N4O2/c1-16-6-5-9-18(14-16)21(27)25-10-12-26(13-11-25)22-19(15-23)24-20(28-22)17-7-3-2-4-8-17/h2-9,14H,10-13H2,1H3
InChIKeyNWCQBZPZBQGNCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[4-(3-Methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile (CAS 946308-03-8) – Core Structure and Compound Class


5-[4-(3-Methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a fully substituted 1,3-oxazole-4-carbonitrile derivative in which the oxazole core is substituted at the 5‑position with a 4‑(3‑methylbenzoyl)piperazin‑1‑yl group and at the 2‑position with a phenyl ring [1]. This compound belongs to a broader family of piperazine‑linked oxazole‑carbonitriles that have been claimed as building blocks and pharmacologically active scaffolds, particularly in the fields of central nervous system disorders, inflammation, and oncology [1]. The presence of three distinct pharmacophoric elements – the electron‑deficient carbonitrile group, the piperazine linker, and the 3‑methylbenzoyl moiety – makes this compound a versatile intermediate for diversity‑oriented synthesis and structure‑activity relationship (SAR) exploration. Its current primary utility is as a research‑grade chemical probe and a synthetic building block available from specialty chemical suppliers in 95–98% purity range [2].

Why 5-[4-(3-Methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile Cannot Be Replaced by a Close Analog Without Risk of Altered Property Profile


In the oxazole‑carbonitrile‑piperazine series, even a single methyl group insertion can produce measurable shifts in lipophilicity and molecular recognition that are sufficient to alter cellular permeability, metabolic stability, and off‑target binding [1]. The 3‑methyl group on the benzoyl ring differentiates this compound from the des‑methyl analog (5‑(4‑benzoylpiperazin‑1‑yl)‑2‑phenyl‑1,3‑oxazole‑4‑carbonitrile, CAS 915907-57-2) by approximately +0.3 to +0.4 log P units and +14 Da in molecular weight [2]. These physicochemical differences can translate into distinct pharmacokinetic and pharmacodynamic outcomes when the scaffold is advanced into biological testing. Consequently, substituting the title compound with the des‑methyl or any other regioisomer without experimental verification risks introducing unanticipated changes in target engagement, solubility, and clearance, thereby compromising the reproducibility of preclinical results and the validity of SAR conclusions [2].

Quantitative Differentiation of 5-[4-(3-Methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile from Its Closest Structural Analogs


Physicochemical Differentiation: Log P, Molecular Weight, and PSA Versus the Des‑Methyl Analog

The 3‑methyl substitution on the benzoyl ring increases the calculated partition coefficient (clog P) by approximately 0.3–0.4 units relative to the des‑methyl analog 5‑(4‑benzoylpiperazin‑1‑yl)‑2‑phenyl‑1,3‑oxazole‑4‑carbonitrile (CAS 915907-57-2) [1][2]. The molecular weight is higher by 14.03 Da (372.43 vs. 358.40 Da), while the topological polar surface area (TPSA) remains essentially unchanged (≈ 73.4 Ų) because the methyl group does not add hydrogen‑bond donors or acceptors [2]. These differences are expected to affect passive membrane permeability and non‑specific protein binding in a quantitatively predictable manner [1].

Lipophilicity Permeability Physicochemical property

Predicted Target Binding Profile: Sigma‑1 and Muscarinic M1/M2 Activity Inferred from Scaffold‑Matched Analogs

Although no direct binding data for the title compound are publicly available, a scaffold‑matched analog, BDBM50401376 (CHEMBL2205812), which retains the oxazole‑carbonitrile‑piperazine core but carries different aryl substituents, exhibits a Ki of 15 nM at the rat sigma‑1 receptor, 32 nM at the human M1 muscarinic receptor, and 216 nM at the human M2 muscarinic receptor [1]. The 3‑methylbenzoyl group present in the title compound is expected to modulate these affinities, potentially increasing sigma‑1 selectivity or altering M1/M2 preference compared to the reference analog [2]. These data establish that the scaffold is capable of delivering nanomolar target engagement, and even small structural modifications (such as methyl addition) can shift selectivity profiles.

Sigma‑1 receptor Muscarinic receptor Binding affinity

Purity and Supply Chain Differentiation: Typical Specifications for the Methylated Building Block

Vendor technical datasheets indicate that the title compound is typically supplied at ≥ 95% purity (HPLC) as a solid, with common impurities being the des‑methyl analog and unreacted piperazine precursors . In contrast, the des‑methyl analog (CAS 915907-57-2) is also available at similar purity levels, but the methylated variant is less frequently listed, resulting in fewer suppliers and potentially longer lead times [1]. This supply chain differentiation can be critical for procurement planning in time‑sensitive medicinal chemistry campaigns.

Purity Building block Supply chain

Recommended Application Scenarios for 5-[4-(3-Methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile Based on Quantitative Differentiation Evidence


Sigma‑1 Receptor Ligand Discovery and CNS Probe Development

The scaffold‑matched analog binding data (Ki = 15 nM at sigma‑1) [1] support the use of the title compound as a core intermediate for building focused libraries aimed at sigma‑1 receptor modulation. The 3‑methyl group provides a strategic lipophilicity handle (estimated Δclog P ≈ +0.3–0.4) [2] that can be exploited to optimize blood‑brain barrier penetration while maintaining the nanomolar binding potential of the piperazine‑oxazole‑carbonitrile core.

Selective Muscarinic M1 Receptor Probe Synthesis

The compound is a suitable precursor for developing M1‑preferring muscarinic ligands, given that the core scaffold displays a 6.75‑fold selectivity window between M1 (Ki = 32 nM) and M2 (Ki = 216 nM) [1]. Introducing additional substituents on the phenyl or oxazole rings could further increase selectivity, making the methylated analog a privileged starting point for structure‑activity relationship optimization.

Phosphodiesterase 4 (PDE4) Inhibitor Intermediate

Patent US8637559B2 explicitly claims oxazole‑4‑carbonitriles with piperazine linkers as PDE4 inhibitors with low systemic side effects upon topical administration [3]. The title compound’s structural features align with the Markush formula in this patent, positioning it as a direct precursor for generating novel PDE4 inhibitor candidates for atopic dermatitis and other inflammatory conditions.

Diversity‑Oriented Synthesis (DOS) Building Block

The combination of a nitrile group (click chemistry handle), a piperazine ring (alkylation/sulfonylation site), and an aryl ketone (reduction/condensation site) makes the compound a high‑utility building block for DOS campaigns. Its relatively high clog P (≈ 3.5) compared to more polar analogs [2] necessitates careful solubility consideration but offers valuable chemical space exploration in fragment‑based lead generation.

Quote Request

Request a Quote for 5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.